Cas no 17918-17-1 (9H-Fluorene,2,7-bis(ethenyloxy)-)
17918-17-1 structure
Product Name:9H-Fluorene,2,7-bis(ethenyloxy)-
Numero CAS:17918-17-1
MF:C17H14O2
MW:250.291864871979
CID:122648
PubChem ID:283001
Update Time:2025-04-18
9H-Fluorene,2,7-bis(ethenyloxy)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 9H-Fluorene,2,7-bis(ethenyloxy)-
- 2,7-DIACETYL FLUORENE
- 2,7-di-t-butylpyrene-4,5,9,10-tetraone
- 2,7-di-t-butylpyrene-4,5-9,10-tetraone
- 2,7-di-tertbutyl-4,5,9,10-tetraketopyrene
- 2,7-di-tert-butyl-4,5,9,10-tetraketopyrene
- 2,7-di-tert-butylpyrene-4,5,9,10-tetraone
- 2,7-di-tert-butyl-pyrene-4,5,9,10-tetraone
- 2,7-di-tert-butylpyrene-4,5,9,10-tetrone
- 2,7-Divinyloxyfluoren
- 2,7-Divinyloxy-fluoren
- 4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)-
- CTK0E1568
- Fluoren-2,7-divinylether
- SureCN1
- 2 7-DIACETYL FLUORENE 97%
- A845548
- 961-27-3
- Maybridge1_002281
- HMS547P15
- 1,1'-(9H-Fluorene-2,7-diyl)di(ethan-1-one)
- SMR000184369
- J-503475
- 1,1'-(9H-fluorene-2,7-diyl)diethanone
- SCHEMBL3399487
- 9H-Fluoren-9-one,2,7-diacetyl-
- FT-0605804
- D2863
- CHEMBL1601470
- AKOS004908133
- FT-0676441
- 2 7-diacetyl fluorene
- MFCD00045332
- 1-(7-Acetyl-9H-fluoren-2-yl)ethan-1-one
- RIRYGERFWHUZBT-UHFFFAOYSA-N
- 2.7-Diacetylfluoren
- 2,7-Diacetylfluorene
- DTXSID30914661
- 1,1'-(9H-Fluorene-2,7-diyl)bis(ethan-1-one)
- Cambridge id 5107566
- Ethanone, 1,1'-(9H-fluorene-2,7-diyl)bis-
- MLS000569597
- 39665-89-9
- NSC-137171
- PS-3140
- 17918-17-1
- Ethanone,1,1'-(9H-fluorene-2,7-diyl)bis-
- 1-(7-acetyl-9H-fluoren-2-yl)ethanone
- HMS2533B16
- CS-0181799
- D90122
- AC-4884
- CCG-233797
- Q-101173
- NSC137171
-
- Inchi: 1S/C17H14O2/c1-10(18)12-3-5-16-14(7-12)9-15-8-13(11(2)19)4-6-17(15)16/h3-8H,9H2,1-2H3
- Chiave InChI: RIRYGERFWHUZBT-UHFFFAOYSA-N
- Sorrisi: O=C(C)C1C=CC2C3C=CC(C(C)=O)=CC=3CC=2C=1
Proprietà calcolate
- Massa esatta: 250.09942
- Massa monoisotopica: 250.099
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 19
- Conta legami ruotabili: 2
- Complessità: 351
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 34.1A^2
Proprietà sperimentali
- Densità: 1.183
- Punto di fusione: 173 °C
- Punto di ebollizione: 459.6 °C at 760 mmHg
- Punto di infiammabilità: 171 °C
- PSA: 34.14
- LogP: 3.66300
9H-Fluorene,2,7-bis(ethenyloxy)- Letteratura correlata
-
Alina A. Sonina,Christina S. Becker,Anatoly D. Kuimov,Inna K. Shundrina,Vladislav Yu. Komarov,Maxim S. Kazantsev CrystEngComm 2021 23 2654
17918-17-1 (9H-Fluorene,2,7-bis(ethenyloxy)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso